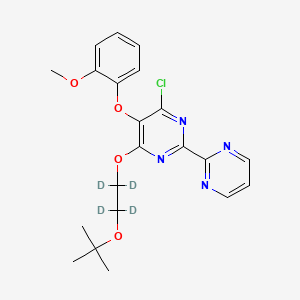

Bosentan impurity-d4

Description

Significance of Impurity Analysis in Active Pharmaceutical Ingredients and Drug Products

Impurity profiling, the identification, quantification, and characterization of unwanted chemicals in pharmaceutical products, is a cornerstone of modern drug development and manufacturing. longdom.orgveeprho.com Impurities are substances that exist alongside the active pharmaceutical ingredient (API) and may arise from various sources, including raw materials, synthetic intermediates, by-products, degradation products, or contaminants introduced during production. veeprho.comaquigenbio.com

The presence of these impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. eurasianjournals.com Some impurities may be toxic, mutagenic, or carcinogenic, posing direct health risks to patients. biomedres.us Others can alter the drug's intended pharmacological activity or reduce its shelf life by accelerating the degradation of the API. eurasianjournals.comglobalpharmatek.com Therefore, rigorous analysis and control of impurities are essential to ensure that medications meet stringent quality standards and safeguard public health. aquigenbio.combiomedres.us

The process of impurity profiling allows manufacturers to understand and control potential degradation pathways, optimize manufacturing processes to minimize impurity formation, and establish appropriate storage conditions and shelf life for the product. aquigenbio.comglobalpharmatek.com It is a mandatory requirement for gaining market approval from regulatory agencies worldwide, which demand comprehensive data to demonstrate the purity and safety of new drug products. longdom.orgglobalpharmatek.com Advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to detect, isolate, and characterize these impurities. veeprho.comrjpdft.com

Evolution of Regulatory Frameworks for Pharmaceutical Impurities: A Global Perspective

The global regulatory landscape for pharmaceutical impurities has evolved significantly, moving towards a harmonized, science-based approach. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), established in 1990, has been pivotal in this evolution by bringing together regulatory authorities from Europe, Japan, and the United States, along with pharmaceutical industry experts. ich.org

ICH has developed a series of comprehensive guidelines that have become the global benchmark for impurity management. Key guidelines include:

ICH Q3A(R2): Impurities in New Drug Substances and ICH Q3B(R2): Impurities in New Drug Products : These guidelines establish thresholds for reporting, identifying, and qualifying organic impurities. ich.orgindustrialpharmacist.com For instance, for a new drug substance with a maximum daily dose of up to 2 grams, identification of an impurity is generally required if it is present at a level of 0.1% or 1 mg per day, whichever is lower. nih.gov

ICH Q3C(R9): Guideline for Residual Solvents : This guideline limits the presence of residual solvents, which are organic volatile chemicals used in manufacturing, by classifying them into three categories based on their toxicity risk. industrialpharmacist.com

ICH Q3D(R2): Guideline for Elemental Impurities : This provides a framework for assessing and controlling elemental impurities (e.g., heavy metals) in drug products using a risk-based approach. industrialpharmacist.comraps.org

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities : This guideline addresses particularly hazardous impurities that can damage DNA and potentially cause cancer, requiring stricter control measures. industrialpharmacist.comraps.org

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have incorporated these ICH guidelines into their own legal frameworks, ensuring a consistent approach to drug safety and quality across major markets. longdom.orgeurofins.compharmuni.com This global harmonization helps streamline the drug development and approval process, preventing delays and ensuring that patients worldwide have access to safe and effective medicines. raps.org

Table 1: ICH Thresholds for Identification of Organic Impurities

This table is based on the ICH Q3A(R2) and Q3B(R2) guidelines.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

Contextual Overview of Bosentan (B193191) and the Challenges Posed by its Impurity Landscape

Bosentan is an endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension. jocpr.com Its chemical synthesis is a multi-step process that can generate various process-related impurities, including by-products, intermediates, and residual starting materials. jocpr.comdaicelpharmastandards.com Additionally, the Bosentan molecule can degrade under certain conditions (e.g., acidic or alkaline environments), forming degradation products. researchgate.netresearchgate.net One of the most common process-related impurities is a dimer impurity, formed during the final step of synthesis. jocpr.comresearchgate.net

The control of these impurities is essential to ensure the quality, safety, and efficacy of the final drug product. daicelpharmastandards.com The complexity of Bosentan's impurity profile presents analytical challenges, requiring the development of sophisticated and highly sensitive methods, such as stability-indicating HPLC, to separate and quantify all potential impurities. researchgate.netgoogle.com Forced degradation studies are performed to identify likely degradation products that may form during the product's shelf-life. researchgate.net

In this context, Bosentan-d4 serves a specialized and critical function. It is not an impurity in the traditional sense but is a deuterated form of the Bosentan molecule itself. nih.govpharmaffiliates.com Deuterated compounds are stable isotope-labeled internal standards (SIL-IS) that are invaluable in advanced analytical techniques, particularly liquid chromatography-mass spectrometry (LC-MS). clearsynth.comacanthusresearch.com In bioanalytical studies, such as pharmacokinetics or bioequivalence testing, Bosentan-d4 is added to biological samples in a known quantity. daicelpharmastandards.com Because it is chemically almost identical to Bosentan, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. acanthusresearch.comaptochem.com However, due to the presence of four deuterium (B1214612) atoms, it has a higher molecular weight than non-labeled Bosentan, allowing the mass spectrometer to distinguish between the two. nih.govaptochem.com By comparing the instrument's response for Bosentan to that of the known amount of Bosentan-d4, analysts can accurately and precisely quantify the concentration of the drug in the sample, correcting for variations in the analytical process. clearsynth.comtexilajournal.comkcasbio.com This ensures the reliability of data crucial for drug development and regulatory approval. Similarly, deuterated versions of Bosentan's metabolites, such as Hydroxy Bosentan-d4, are used as internal standards for their respective analyses. veeprho.com

Table 2: Chemical Properties of Bosentan-d4

Data sourced from PubChem. nih.gov

| Property | Value |

| IUPAC Name | 4-tert-butyl-N-[5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-(1,1,2,2-tetradeuterio-2-hydroxyethoxy)pyrimidin-4-yl]benzenesulfonamide |

| CAS Number | 1065472-77-6 |

| Molecular Formula | C₂₇H₂₅D₄N₅O₆S |

| Molecular Weight | 555.64 g/mol |

| Exact Mass | 555.20896182 Da |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H23ClN4O4 |

|---|---|

Molecular Weight |

434.9 g/mol |

IUPAC Name |

4-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-6-[1,1,2,2-tetradeuterio-2-[(2-methylpropan-2-yl)oxy]ethoxy]pyrimidine |

InChI |

InChI=1S/C21H23ClN4O4/c1-21(2,3)29-13-12-28-20-16(30-15-9-6-5-8-14(15)27-4)17(22)25-19(26-20)18-23-10-7-11-24-18/h5-11H,12-13H2,1-4H3/i12D2,13D2 |

InChI Key |

JTGXWPPVARCKAG-IDPVZSQYSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(C)(C)C)OC1=C(C(=NC(=N1)C2=NC=CC=N2)Cl)OC3=CC=CC=C3OC |

Canonical SMILES |

CC(C)(C)OCCOC1=C(C(=NC(=N1)C2=NC=CC=N2)Cl)OC3=CC=CC=C3OC |

Origin of Product |

United States |

Formation Pathways and Mechanistic Studies of Bosentan Impurities

Process-Related Impurities of Bosentan (B193191)

Impurities in the Bosentan API can originate from several sources within the manufacturing process, including the synthetic route itself, the raw materials used, and the solvents employed. daicelpharmastandards.com

By-product Formation During Synthetic Routes

The synthesis of Bosentan is a multi-step process, and like many complex organic syntheses, it is susceptible to the formation of by-products. jocpr.com One of the most significant and frequently reported process-related impurities in the synthesis of Bosentan is a dimer impurity. jocpr.comjocpr.compsu.edu

The chemical name for this dimer is N,N'-(ethane-1,2-diylbis{oxy[5-(2-methoxyphenoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulfonamide). jocpr.comveeprho.com Its formation is particularly associated with the final step of the synthesis, which involves the reaction of a substituted pyrimidine (B1678525) intermediate with ethylene (B1197577) glycol. jocpr.com The use of an excess of ethylene glycol, especially under basic conditions, can lead to the coupling of two molecules of the pyrimidine intermediate with one molecule of ethylene glycol, resulting in the dimer. jocpr.com The reaction is often carried out in solvents like Dimethyl Formamide (DMF) with a base such as sodium tertiary butoxide. jocpr.com Various synthetic routes have been developed to minimize the formation of this and other by-products like the pyrimidinone impurity, often by modifying reaction conditions, solvents (e.g., using anisole), and purification techniques. psu.eduresearchgate.net

| Impurity Name | Common Name | Formation Pathway |

|---|---|---|

| N,N'-(ethane-1,2-diylbis{oxy[5-(2-methoxyphenoxy)-2,2'-bipyrimidine-6,4-diyl]})bis(4-tert-butylbenzenesulfonamide) | Dimer Impurity (Bosentan USP Related Compound C) veeprho.com | Forms during the final synthetic step via the reaction of two molecules of the pyrimidine intermediate with one molecule of ethylene glycol. jocpr.com |

| 5-(2-methoxyphenoxy)-[2,2']bipyrimidine-4,6-diol | Pyrimidinone Impurity | A potential by-product from the synthetic process. psu.edu |

Degradation Mechanisms of Bosentan and Derived Impurities

Bosentan is susceptible to degradation under certain environmental conditions, which can lead to the formation of various degradation products. Forced degradation studies are performed under harsh conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradants and establish the stability-indicating nature of analytical methods. nih.govproquest.comresearchgate.net

Hydrolytic Degradation Pathways (Acidic and Alkaline Conditions)

Forced degradation studies have shown that Bosentan is unstable in both acidic and alkaline media. nih.govresearchgate.net The degradation primarily occurs through the hydrolysis of chemically labile bonds within the molecule. The main sites for hydrolysis are the sulfonamide linkage (-SO2-NH-) and the ether linkages (aryl-O-alkyl and aryl-O-aryl). nih.gov

Under acidic conditions (e.g., refluxing in 1 N HCl), several degradation products have been identified. colab.wsresearchgate.net Similarly, exposure to alkaline conditions (e.g., refluxing in aqueous NaOH) also leads to significant degradation. researchgate.netresearchgate.net The specific products formed depend on the conditions, but they generally result from the cleavage of the aforementioned functional groups. nih.gov

Oxidative Degradation Mechanisms and Products

Bosentan has also been found to be unstable under oxidative stress conditions. nih.govresearchgate.net Exposure to oxidizing agents, such as hydrogen peroxide (H₂O₂), can lead to the formation of various oxidative degradation products. proquest.comresearchgate.net While detailed mechanistic pathways for the oxidation of Bosentan are not extensively elaborated in all studies, it is known that the molecule possesses sites that could be susceptible to oxidation. Research has demonstrated that bosentan can reduce oxidative stress in certain biological models, indicating its interaction with oxidative species. mdpi.com Forced degradation studies have successfully identified oxidation products using techniques like LC-MS, with observed m/z values of 207, 221, and 443, though their specific structures were not always fully elucidated in the available literature. researchgate.net

| Product Name/Characterization | Formation Condition | Mechanism |

|---|---|---|

| β-hydroxyethyl p-tert-butylphenylsulfonate (Ia) and 2-[2-(2-hydroxyethoxy)-phenoxy]-ethanol (Ib) nih.gov | Acid/Alkali Hydrolysis, Oxidation nih.gov | Hydrolysis of sulfonamide and ether linkages. nih.gov |

| 4-tert-butyl-N-[6-hydroxy-5-(2-methoxyphenoxy)-[2,2']bipyrimidinyl-4-yl]-benzenesulfonamide nih.gov | Acid/Alkali Hydrolysis, Oxidation nih.gov | Hydrolysis of the hydroxyethoxy side chain. nih.gov |

| 6-amino-5-(2-methoxyphenoxy)-[2,2']-bipyrimidinyl-4-ol nih.gov | Acid/Alkali Hydrolysis, Oxidation nih.gov | Hydrolysis of sulfonamide and ether linkages. nih.gov |

| Unidentified products with m/z 207, 221, 443 researchgate.net | Oxidation researchgate.net | Oxidative cleavage. researchgate.net |

Photolytic Degradation Studies and Related Impurity Formation

Forced degradation studies are essential for identifying potential degradation products that may arise during the shelf life of a drug substance. researchgate.net In the case of Bosentan, photolytic degradation studies have been conducted as per the guidelines of the International Council for Harmonisation (ICH). researchgate.netcolab.ws These studies involve exposing Bosentan to light to simulate the effect of environmental conditions.

Research indicates that Bosentan is relatively stable under photolytic stress conditions. researchgate.netresearchgate.netcolab.wsnih.gov Multiple forced degradation studies concluded that no significant degradation or formation of impurities occurs when Bosentan is exposed to light. researchgate.netcolab.ws This stability suggests that the molecular structure of Bosentan does not possess chromophores that are highly susceptible to degradation upon absorption of light, within the tested conditions.

A summary of findings from various stress conditions is presented below:

Thermal Degradation Profiles and High-Temperature Induced Impurities

The thermal stability of Bosentan has been evaluated through forced degradation studies under dry heat conditions. researchgate.netnih.gov These investigations are critical for determining the drug's stability during manufacturing processes that may involve heat, as well as during storage in various climates.

The results from these studies consistently show that Bosentan is stable under thermal stress. researchgate.netcolab.wsnih.gov No significant formation of high-temperature-induced impurities was observed, indicating a robust thermal degradation profile for the molecule. researchgate.netcolab.ws This stability is an important attribute for an active pharmaceutical ingredient, simplifying storage and handling requirements. daicelpharmastandards.com

Synthetic Routes and Characterization of Deuterium-Labeled Bosentan Impurity-d4

Deuterium-labeled compounds, such as Bosentan-d4, are valuable tools in bioanalytical research, particularly for pharmacokinetic studies and as internal standards in quantitative mass spectrometry-based assays. daicelpharmastandards.comrsc.org The presence of deuterium (B1214612) atoms provides a distinct mass signature without significantly altering the chemical properties of the molecule. medchemexpress.com

Isotopic Labeling Strategies for this compound

The synthesis of deuterium-labeled compounds involves incorporating deuterium atoms at specific positions within a molecule. beilstein-journals.org This can be achieved through various strategies, often by utilizing deuterated starting materials or reagents in the synthetic pathway. beilstein-journals.orgprinceton.edu For a complex molecule like Bosentan, labeling strategies would target positions that are metabolically stable to prevent the loss of the deuterium label in biological systems.

Common isotopic labeling strategies that could be applied to synthesize Bosentan-d4 include:

Use of Deuterated Building Blocks: The synthesis could start from a key intermediate that is already deuterium-labeled. For Bosentan, this could involve a deuterated pyrimidine or benzene (B151609) ring derivative.

Deuterium Gas (D2) Exchange: Catalytic hydrogen-deuterium exchange reactions can introduce deuterium into a molecule. This method, however, may sometimes lack regioselectivity.

Deuterated Reagents: Reagents such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (B1239839) (LiAlD4) can be used to introduce deuterium during reductive steps in a synthetic sequence. nih.gov

Deuterated Solvents: Using deuterated solvents like D2O can serve as a source of deuterium, often in the presence of a catalyst, to facilitate hydrogen-isotope exchange. researchgate.net

The specific synthesis of Bosentan-d4 would involve a multi-step process where one of these strategies is employed to introduce four deuterium atoms into the Bosentan structure. daicelpharmastandards.com

Assessment of Isotopic Purity and Deuterium Incorporation Efficiency in this compound

After synthesis, it is crucial to determine the isotopic purity and the efficiency of deuterium incorporation. nih.gov This assessment confirms the identity of the labeled compound and quantifies the percentage of molecules that contain the desired number of deuterium atoms. rsc.org The primary analytical techniques used for this characterization are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgnih.gov

High-Resolution Mass Spectrometry (HRMS): ESI-HRMS is a powerful technique for evaluating isotopic purity. nih.gov It can distinguish between the unlabeled compound (D0) and its deuterated isotopologues (D1, D2, D3, D4, etc.) based on their precise mass-to-charge ratios. nih.gov By analyzing the relative abundance of these H/D isotopolog ions in the mass spectrum, the isotopic enrichment and purity can be calculated with high accuracy. rsc.orgnih.gov This method is rapid, highly sensitive, and requires minimal sample consumption. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H NMR and ²H NMR, provides detailed structural information.

¹H NMR (Proton NMR): In ¹H NMR, the disappearance or reduction of a signal at a specific chemical shift indicates that a proton has been replaced by a deuterium atom. This confirms the position of the label.

²H NMR (Deuterium NMR): This technique directly detects the deuterium nuclei, providing a spectrum that shows signals only for the deuterium atoms in the molecule, confirming their presence and chemical environment.

¹³C NMR: The presence of a deuterium atom on a carbon causes a characteristic splitting of the ¹³C signal and a slight upfield shift, further confirming the location of the label.

Advanced Analytical Methodologies for Comprehensive Bosentan Impurity Profiling

Chromatographic Separation Techniques

Chromatographic techniques, especially high-performance liquid chromatography (HPLC), form the cornerstone of impurity profiling in the pharmaceutical industry. The ability to separate closely related compounds is paramount for accurate quantification and identification.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods for Bosentan (B193191) Impurities

The development of a robust HPLC method for bosentan impurity profiling involves a systematic optimization of various parameters to achieve the desired selectivity, efficiency, and resolution. The goal is to separate all potential impurities from the main API peak and from each other.

The choice of the stationary phase is a critical first step in HPLC method development. For a molecule like bosentan and its impurities, which are moderately polar, reverse-phase chromatography is the most common approach. C18 (octadecylsilane) columns are frequently employed due to their hydrophobicity, which allows for good retention and separation of a wide range of compounds. Other stationary phases, such as C8 or phenyl columns, may be explored to achieve alternative selectivity for specific, hard-to-separate impurities.

A summary of typical stationary and mobile phase conditions for bosentan impurity analysis is presented below:

| Parameter | Selection/Condition | Purpose |

| Stationary Phase | C18 (Octadecylsilane) | Provides hydrophobic interaction for retention of bosentan and its related substances. |

| C8 (Octylsilane) | Offers slightly less retention and different selectivity compared to C18. | |

| Phenyl | Provides alternative selectivity through pi-pi interactions. | |

| Mobile Phase: Aqueous | Phosphate Buffer (e.g., KH2PO4) | Controls pH and provides ionic strength for good peak shape. |

| Acetate (B1210297) Buffer (e.g., Ammonium (B1175870) Acetate) | A volatile buffer suitable for LC-MS applications. | |

| Mobile Phase: Organic | Acetonitrile | Common organic modifier providing good elution strength and low UV cutoff. |

| Methanol | Alternative organic modifier with different selectivity. |

Due to the presence of multiple impurities with varying polarities in a typical bosentan sample, an isocratic elution (constant mobile phase composition) is often insufficient to achieve a complete separation within a reasonable timeframe. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is therefore the preferred method.

A typical gradient program for bosentan impurity analysis starts with a lower concentration of the organic modifier to retain and separate the more polar impurities. The concentration of the organic modifier is then gradually increased to elute the main component, bosentan, and finally, the less polar impurities. This approach allows for the separation of a wide range of impurities with different physicochemical properties in a single analytical run. The gradient profile, including the initial and final organic modifier concentrations, the rate of change, and any hold times, must be carefully optimized to ensure adequate resolution between all peaks of interest.

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which leads to a dramatic increase in chromatographic efficiency. This results in sharper and narrower peaks, leading to enhanced resolution, improved sensitivity, and significantly faster analysis times. For bosentan impurity profiling, converting an HPLC method to a UPLC method can reduce run times from over 30 minutes to just a few minutes without compromising, and often improving, the separation quality. This high-throughput capability is particularly advantageous in quality control environments where a large number of samples need to be analyzed.

Spectroscopic Characterization for Definitive Impurity Structure Elucidation

Spectroscopic methods are indispensable for the structural elucidation of chemical compounds. A combination of techniques is often employed to gain a comprehensive understanding of a molecule's architecture.

Fourier-Transform Infrared (FT-IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. google.comwhiterose.ac.uk The FT-IR spectrum of Bosentan impurity-d4 would be expected to be very similar to that of bosentan, as the introduction of deuterium (B1214612) atoms does not significantly alter the fundamental vibrational modes of the main functional groups. researchgate.netresearchgate.net Key characteristic peaks for bosentan include those corresponding to N-H stretching, S=O stretching of the sulfonamide group, and various C-O and C=N bonds within the heterocyclic rings. google.comjocpr.com Any significant deviation from the reference spectrum of bosentan, other than subtle shifts due to the C-D bonds, could indicate the presence of other impurities or degradation products. nih.gov The analysis of solid dispersions of bosentan has utilized FT-IR to investigate potential hydrogen bonding interactions. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique in pharmaceutical analysis for both quantitative determination and purity assessment. Bosentan exhibits a characteristic UV absorption maximum (λmax) at approximately 270-272 nm. researchgate.netresearchgate.netresearchgate.net This property is exploited in HPLC methods with UV detection for the quantification of bosentan in various matrices. researchgate.netscience.gov In the context of impurity profiling, UV-Vis detection is crucial for assessing the purity of chromatographic peaks. By comparing the UV spectra across an eluting peak, analysts can determine if the peak corresponds to a single component or co-eluting species. science.gov While the UV spectrum of this compound is expected to be virtually identical to that of bosentan, this technique is essential for monitoring the separation of bosentan from its other potential impurities during chromatographic analysis. fabad.org.tr

Application of this compound in Quantitative Analytical Research

Isotopically labeled compounds are invaluable tools in quantitative analysis, particularly in mass spectrometry-based methods, due to their similar chemical and physical properties to the analyte of interest.

This compound serves as an ideal internal standard for the quantification of bosentan in biological matrices and pharmaceutical formulations using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). caymanchem.comchemrxiv.orgsci-hub.se The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis. sci-hub.se

In a typical LC-MS/MS method, specific mass transitions are monitored for both bosentan and this compound in multiple reaction monitoring (MRM) mode. For instance, a common transition for bosentan is m/z 552.2 → m/z 202.1, while for Bosentan-d4, the transition would be m/z 556.2 → m/z 202.1. chemrxiv.org The response ratio of the analyte to the internal standard is then used to construct a calibration curve and accurately quantify the concentration of bosentan in the sample. nih.gov This approach provides high sensitivity, selectivity, and accuracy, with reported lower limits of quantification (LLOQ) as low as 0.5 ng/mL in plasma. researchgate.net

The following table summarizes typical parameters used in LC-MS/MS methods for the quantification of bosentan using a deuterated internal standard.

| Parameter | Value/Description | Source(s) |

| Analyte | Bosentan | chemrxiv.orgsci-hub.se |

| Internal Standard | Bosentan-d4 | caymanchem.comchemrxiv.orgsci-hub.se |

| Mass Transition (Bosentan) | m/z 552.2 → 202.1 | chemrxiv.org |

| Mass Transition (Bosentan-d4) | m/z 556.2 → 202.1 | chemrxiv.org |

| Chromatographic Column | Reversed-phase C18 | researchgate.netsci-hub.se |

| Mobile Phase | Acetonitrile and water with formic or acetic acid | researchgate.netchemrxiv.orgsci-hub.se |

| Detection Mode | Multiple Reaction Monitoring (MRM) | chemrxiv.orgsci-hub.se |

| Linear Range | e.g., 2-1500 ng/mL | sci-hub.se |

Utilizing Labeled Impurities for Analytical Tracing in Research Studies

In the comprehensive analysis of pharmaceutical compounds, labeled impurities, such as this compound, serve as indispensable tools for analytical tracing, particularly in research and development. These stable isotope-labeled compounds are primarily utilized as internal standards in quantitative analytical techniques, enhancing the precision and accuracy of measurements.

This compound is a deuterated analog of Bosentan. veeprho.com The incorporation of deuterium, a stable isotope of hydrogen, into the Bosentan molecule results in a compound with a slightly higher molecular weight (555.6 g/mol ) compared to the unlabeled parent compound (551.6 g/mol ). bertin-bioreagent.comdaicelpharmastandards.com This mass difference is the key to its utility in mass spectrometry-based analytical methods.

The primary application of this compound is as an internal standard for the quantification of Bosentan in various biological matrices and pharmaceutical formulations. bertin-bioreagent.comcaymanchem.com In techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the labeled standard is added in a known quantity to the sample being analyzed. bertin-bioreagent.comcaymanchem.com Because this compound is chemically and physically almost identical to Bosentan, it behaves similarly during sample preparation, extraction, and chromatographic separation. vulcanchem.com

However, due to its different molecular weight, the mass spectrometer can distinguish between the analyte (Bosentan) and the internal standard (this compound). vulcanchem.com This allows for the correction of any variations or losses that may occur during the analytical process, a common issue known as matrix effects. clearsynth.com By comparing the instrument's response of the analyte to that of the known amount of the internal standard, a highly accurate and precise quantification of the analyte can be achieved. clearsynth.com

Research studies extensively use deuterated standards like Bosentan-d4 for several key purposes:

Pharmacokinetic Studies: These studies investigate the absorption, distribution, metabolism, and excretion (ADME) of a drug in a biological system. The use of Bosentan-d4 as an internal standard allows for the precise measurement of Bosentan concentrations in biological samples such as plasma and tissues over time. veeprho.comresearchgate.net

Bioavailability and Bioequivalence (BA/BE) Studies: These studies compare the rate and extent to which the active ingredient of a drug is absorbed and becomes available at the site of drug action. Deuterium-labeled standards are crucial for the accurate quantification required in these comparative studies. vulcanchem.com

Therapeutic Drug Monitoring (TDM): In a clinical setting, TDM involves measuring drug concentrations in a patient's bloodstream to ensure that the levels are within the therapeutic range. The use of labeled internal standards helps to provide the accurate measurements needed to guide dosage adjustments. veeprho.com

Metabolic Research: Labeled compounds can be used to trace the metabolic pathways of a drug. While Bosentan-d4 is primarily used as an internal standard, other isotopically labeled versions of Bosentan can help in identifying and quantifying its metabolites. veeprho.comresearchgate.net

The table below summarizes the key applications and analytical parameters of this compound in research settings.

Table 1: Research Applications and Analytical Parameters of this compound

| Application | Analytical Technique(s) | Role of this compound | Key Research Findings Enabled |

|---|---|---|---|

| Pharmacokinetic Studies | LC-MS/MS | Internal Standard | Precise determination of drug concentration-time profiles in biological matrices. veeprho.comresearchgate.net |

| Bioavailability/Bioequivalence | LC-MS/MS | Internal Standard | Accurate comparison of different drug formulations. vulcanchem.com |

| Therapeutic Drug Monitoring | LC-MS, GC-MS | Internal Standard | Reliable quantification for dose optimization. veeprho.com |

The synthesis and characterization of this compound are critical to ensure its purity and suitability as an internal standard. It is typically required to have a high degree of deuteration (e.g., ≥99% deuterated forms) to minimize any interference from unlabeled or partially labeled species. bertin-bioreagent.comcaymanchem.com The chemical name for this compound is 4-(tert-butyl)-N-(6-(2-hydroxyethoxy-1,1,2,2-d4)-5-(2-methoxyphenoxy)-[2,2′-bipyrimidin]-4-yl)benzenesulfonamide. veeprho.combertin-bioreagent.com

Method Development and Validation for Stability Indicating Assays of Bosentan and Its Impurities

Principles of Stability-Indicating Method Development in Accordance with ICH Guidelines

While Bosentan-d4 is not a degradation impurity, the principles of stability-indicating methods as outlined by the International Council for Harmonisation (ICH) provide a foundational framework for the development of reliable quantitative assays. The core principle is to develop a method that is capable of accurately measuring the desired analyte in the presence of all potential interfering substances. In the context of quantifying Bosentan (B193191) using Bosentan-d4 as an internal standard, this means the analytical method must be able to distinguish Bosentan and Bosentan-d4 from any degradation products of Bosentan, other impurities, and matrix components.

The development of such a method typically involves stress testing of the primary drug substance, Bosentan. This forced degradation is performed under various conditions, such as heat, light, humidity, and acidic, basic, and oxidative environments. The goal is to intentionally produce degradation products. The analytical method, often a chromatographic technique like High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), is then developed to separate the intact Bosentan from these newly formed degradants and from the Bosentan-d4 internal standard. This ensures that the quantification of Bosentan is not affected by the presence of these other compounds, which is a critical aspect of a stability-indicating method.

Analytical Method Validation Parameters for Impurity Quantification

The validation of an analytical method is essential to demonstrate its suitability for the intended purpose. For the quantification of Bosentan using Bosentan-d4, the following validation parameters are crucial.

Specificity and Selectivity Studies to Ensure Impurity Resolution

Specificity is the ability of the analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. In this context, it refers to the method's ability to produce a response only for Bosentan and Bosentan-d4, without interference from other substances. Selectivity is a more general term that refers to the ability of a method to determine the analyte in the presence of other components.

For a liquid chromatography-mass spectrometry (LC-MS/MS) method, specificity and selectivity are typically demonstrated by analyzing blank matrix samples (e.g., plasma, serum) from multiple sources to check for any endogenous interferences at the retention times and mass transitions of Bosentan and Bosentan-d4. The absence of significant peaks at the expected retention times in the chromatograms of the blank samples indicates the method's specificity. Furthermore, the method must demonstrate the ability to separate Bosentan and Bosentan-d4 from known impurities and degradation products.

| Parameter | Acceptance Criteria | Typical Finding |

| Specificity | No significant interference at the retention time and mass transition of Bosentan and Bosentan-d4 in blank matrix. | Chromatograms of blank plasma show no interfering peaks, confirming method specificity. |

| Selectivity | Resolution between Bosentan, Bosentan-d4, and potential impurities/degradants. | The chromatographic method provides adequate separation of all relevant compounds. |

Linearity and Calibration Range for Bosentan and its Impurities

Linearity refers to the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of calibration standards of Bosentan are prepared at different concentrations in the relevant biological matrix. These standards are then analyzed, and a calibration curve is constructed by plotting the peak area ratio of Bosentan to the internal standard (Bosentan-d4) against the nominal concentration of Bosentan. The linearity is typically evaluated by a linear regression analysis, and the correlation coefficient (r) or coefficient of determination (r²) is calculated. An r² value of >0.99 is generally considered acceptable.

| Parameter | Typical Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Linearity | 1 - 2000 | > 0.995 |

Accuracy (Recovery Studies) and Precision (Repeatability, Intermediate Precision)

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by performing recovery studies. This involves spiking a blank matrix with known concentrations of Bosentan (typically at low, medium, and high levels within the calibration range) and analyzing these samples. The percentage of the analyte recovered is then calculated.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Repeatability (intra-assay precision) is the precision under the same operating conditions over a short interval of time. Intermediate precision (inter-assay precision) expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment.

| Quality Control Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |

| Low QC | 5 | < 5% | < 6% | 95% - 105% |

| Medium QC | 500 | < 4% | < 5% | 97% - 103% |

| High QC | 1500 | < 3% | < 4% | 98% - 102% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Trace Impurities

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For instrumental methods, the LOD is often estimated based on the signal-to-noise ratio, typically being 3:1. The LOQ is the concentration that can be determined with an acceptable level of precision and accuracy, often with a signal-to-noise ratio of 10:1. The LOQ is usually the lowest concentration on the calibration curve.

| Parameter | Typical Value (ng/mL) | Methodology |

| LOD | 0.5 | Signal-to-Noise Ratio of 3:1 |

| LOQ | 1.0 | Signal-to-Noise Ratio of 10:1; lowest point on the calibration curve with acceptable precision and accuracy. |

Robustness and System Suitability Testing of Analytical Methods

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For an LC-MS/MS method, these variations might include changes in mobile phase composition, flow rate, column temperature, and pH. The method is considered robust if the results remain within acceptable limits of precision and accuracy despite these small changes.

System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such. System suitability tests are performed before and during the analysis of unknown samples to ensure that the system is operating correctly. Parameters such as peak resolution, tailing factor, and the precision of replicate injections of a standard are typically monitored.

| Parameter Varied | Variation | Impact on Results |

| Flow Rate | ± 5% | No significant change in quantification. |

| Column Temperature | ± 2°C | No significant change in quantification. |

| Mobile Phase Composition | ± 2% organic phase | No significant change in quantification. |

Implementation of Quality by Design (QbD) and Analytical Quality by Design (AQbD) for Impurity Methods

The modern approach to analytical method development has shifted from a traditional, trial-and-error process to a more systematic and robust framework known as Quality by Design (QbD). jidps.com Analytical Quality by Design (AQbD) applies these principles to the development of analytical methods, ensuring that the method's performance is well understood and reliable throughout its lifecycle. acs.orgcolab.ws The core of AQbD is to build quality into the measurement process, rather than testing for it retrospectively. jidps.com

A key objective in applying AQbD to impurity analysis is to develop a selective and precise method capable of quantifying the API and all its potential impurities. researchgate.net Research has demonstrated the successful implementation of a stage-wise AQbD approach to develop a short-runtime Ultra-Performance Liquid Chromatography (UPLC) method for the simultaneous quantification of Bosentan and nine of its impurities. nih.gov

The process begins with defining an Analytical Target Profile (ATP) , which outlines the goals of the method, including the desired accuracy, precision, and sensitivity for impurity quantification. jidps.com Following this, Critical Method Parameters (CMPs) —such as mobile phase composition, pH, column temperature, and flow rate—are identified and their impact on the method's Critical Quality Attributes (CQAs) , like peak resolution and retention time, is evaluated using statistical Design of Experiments (DoE) . researchgate.netdntb.gov.ua

This systematic screening and optimization process leads to the establishment of a Method Operable Design Region (MODR) , or "design space," within which the method is proven to be robust. researchgate.net For the analysis of Bosentan and its impurities, an optimized UPLC method was developed using an Agilent Zorbax Bonus RP RRHD column (100 × 2.1 mm, 1.8 μm) with a gradient elution of 10 mM ammonium (B1175870) acetate (B1210297) (pH 2.5) and acetonitrile. acs.orgcolab.wsnih.gov The robustness of this method was confirmed using Monte Carlo simulations. acs.orgnih.gov

| Parameter | Optimized Condition |

|---|---|

| Instrument | UPLC equipped with PDA and ESI-MS |

| Column | Agilent Zorbax Bonus RP RRHD (100 × 2.1 mm, 1.8 µm) acs.orgcolab.ws |

| Mobile Phase A | 10 mM Ammonium Acetate, pH adjusted to 2.5 acs.orgcolab.ws |

| Mobile Phase B | Acetonitrile acs.orgcolab.ws |

| Elution Mode | Gradient acs.orgcolab.ws |

| Flow Rate | 0.45 mL/min acs.orgcolab.ws |

| Column Temperature | 40 °C acs.orgcolab.ws |

| Runtime | 10 minutes nih.gov |

Orthogonal Analytical Systems for Enhanced Impurity Detection and Quantification

To ensure the comprehensive detection of all impurities and to validate the specificity of a primary analytical method, an orthogonal analytical system is often employed. researchgate.net Orthogonal methods are based on different separation principles or significantly different chromatographic conditions (e.g., column chemistry, pH), providing a different selectivity profile. researchgate.net This approach is a powerful tool to confirm that no impurities are co-eluting with the main peak or with each other, thereby increasing confidence in the impurity profile. researchgate.net

In the context of Bosentan impurity analysis, the robust method developed through AQbD was challenged using a deliberately different, orthogonal method. acs.orgnih.gov This secondary method was developed based on the results from the DoE, specifically using trellis graphs and surface response outcomes to identify conditions that would provide an alternative selectivity. acs.orgnih.gov

The degree of difference, or orthogonality, between the two methods was quantitatively assessed by calculating the correlation coefficient (r) of the retention factors (k') for all compounds analyzed. acs.orgnih.gov A low correlation coefficient indicates a high degree of orthogonality. To rigorously challenge the methods, forced degradation studies were conducted on Bosentan, and the resulting stressed samples were analyzed using both the primary and the orthogonal methods. acs.orgnih.gov The successful separation of all degradation products by both systems proved that the AQbD approach combined with an orthogonality challenge leads to a truly robust and reliable stability-indicating method. acs.orgnih.gov

| Parameter | Primary Method (AQbD Optimized) | Orthogonal Method |

|---|---|---|

| Column Chemistry | Agilent Zorbax Bonus RP RRHD acs.orgcolab.ws | (Details selected to provide different selectivity, e.g., different stationary phase like C18 or Phenyl) researchgate.net |

| Mobile Phase pH | 2.5 (Acidic) acs.orgcolab.ws | (Chosen to be different, e.g., neutral or basic pH, to alter ionization and retention) |

| Organic Modifier | Acetonitrile acs.orgcolab.ws | (Could be the same or different, e.g., Methanol, to alter selectivity) researchgate.net |

| Purpose | Routine quantification and stability testing | Confirmatory analysis, method validation, and ensuring peak purity |

Forced Degradation Studies and Profiling of Bosentan Drug Substance

Design and Execution of Stress Testing Protocols on Bosentan (B193191)

The design of forced degradation studies for Bosentan is guided by the International Council for Harmonisation (ICH) guidelines, which recommend exposing the drug substance to a variety of stress conditions. The goal is to induce degradation to a level that allows for the reliable detection and characterization of impurities, typically in the range of 5-20% degradation. The stability-indicating nature of the analytical methods employed is thus validated.

Stress testing protocols for Bosentan encompass a range of conditions, including hydrolysis, oxidation, photolysis, and thermal stress. In these studies, Bosentan impurity-d4 serves as a crucial tool, particularly when employing Liquid Chromatography-Mass Spectrometry (LC-MS) for analysis. As a stable isotope-labeled internal standard, it is added to the samples at a known concentration before analysis. This allows for the precise quantification of the parent drug, Bosentan, as it degrades over time, and can also aid in the quantification of the degradation products. The co-elution of the analyte and the labeled standard, with their distinct mass-to-charge ratios, corrects for variations in sample preparation and instrument response, thereby enhancing the accuracy and precision of the results.

A summary of the typical stress conditions applied to Bosentan is presented in the table below.

| Stress Condition | Reagent/Condition | Duration |

| Acid Hydrolysis | 0.1 N HCl | 8 hours at 80°C |

| Base Hydrolysis | 0.1 N NaOH | 2 hours at 80°C |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature |

| Thermal Degradation | Solid state | 7 days at 105°C |

| Photolytic Degradation | Solid state/Solution | 1.2 million lux hours and 200 Wh/m² |

The execution of these protocols involves preparing solutions of Bosentan, subjecting them to the specified stress, and then neutralizing or diluting the samples as necessary before analysis. The inclusion of this compound in the analytical workflow is a key aspect of a robust study design, ensuring that the degradation kinetics and impurity profiles are accurately determined.

Isolation and Enrichment Strategies for Bosentan Degradation Products

Following the forced degradation of Bosentan, the next critical step is the isolation and enrichment of the resulting degradation products. This is often a challenging task, as these products may be present at very low concentrations in a complex mixture. The primary technique for isolation is preparative High-Performance Liquid Chromatography (HPLC).

The development of a suitable HPLC method is paramount. The method must be capable of separating the main degradation products from the parent drug and from each other. A variety of column chemistries and mobile phase compositions are typically screened to achieve the desired resolution.

Once a suitable analytical HPLC method is established, it can be scaled up to a preparative scale to isolate sufficient quantities of the degradation products for structural elucidation. During this process, analytical monitoring of the collected fractions is essential to confirm the purity of the isolated compounds. The use of this compound can be advantageous in this stage as well. By spiking the fractions with the labeled standard, the concentration of the isolated degradants can be accurately determined, which is crucial for subsequent characterization studies.

Enrichment strategies may also involve solid-phase extraction (SPE) or liquid-liquid extraction to concentrate the impurities from the degradation mixture before preparative HPLC, thereby improving the efficiency of the isolation process.

Structural Elucidation of Novel and Known Bosentan Degradation Products

The final and most definitive step in the forced degradation study is the structural elucidation of the isolated impurities. This involves the use of advanced analytical techniques to determine the chemical structure of each degradation product. The primary tools for this purpose are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HRMS) provides the accurate mass of the degradation products, allowing for the determination of their elemental composition. Tandem mass spectrometry (MS/MS) experiments are then performed to obtain fragmentation patterns. These patterns provide valuable information about the structure of the molecule. In this context, comparing the fragmentation of the unlabeled degradation product with that of any potential deuterated fragments (if the degradation pathway retains the labeled portion of the molecule) can provide insights into the location of the modification.

NMR spectroscopy, including 1H, 13C, and various 2D NMR techniques (such as COSY, HSQC, and HMBC), is the most powerful method for unambiguous structure determination. By analyzing the NMR spectra of the isolated impurities, the precise connectivity of the atoms in the molecule can be established.

The combination of data from these techniques allows for the confident identification of both known and novel degradation products of Bosentan. This comprehensive understanding of the drug's degradation pathways is essential for ensuring the quality and safety of the pharmaceutical product.

Impurity Control Strategies and Regulatory Compliance for Bosentan

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the quality, safety, and efficacy of the final drug product. daicelpharmastandards.comjocpr.com For Bosentan (B193191), a dual endothelin receptor antagonist, rigorous impurity control strategies are implemented throughout the manufacturing process and product lifecycle. daicelpharmastandards.comnih.gov These strategies are guided by international regulatory standards and involve the use of highly characterized reference materials, process optimization to minimize impurity formation, and adherence to strict qualification thresholds.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for identifying and quantifying Bosentan impurity-d4 in pharmacological samples?

- Methodological Answer : Use hyphenated techniques such as LC-MS/MS or HPLC-DAD, with deuterated internal standards (e.g., this compound) to enhance specificity. Calibration curves should be validated for linearity (R² ≥ 0.995) across the expected concentration range. Ensure chromatographic separation parameters (e.g., column type: C18, mobile phase: acetonitrile/0.1% formic acid) are optimized to resolve Bosentan and its impurities . Include system suitability tests (e.g., tailing factor < 2, theoretical plates > 2000) to confirm method robustness .

Q. How can researchers synthesize and characterize this compound with high isotopic purity?

- Methodological Answer : Synthesize via deuterium exchange reactions using deuterated solvents (e.g., D₂O) or catalytic deuteration. Purify using preparative HPLC, and confirm isotopic purity (>98%) via high-resolution mass spectrometry (HRMS) and ²H-NMR. For structural confirmation, compare spectral data (e.g., ¹H/¹³C-NMR chemical shifts) with non-deuterated analogs, noting deuterium-induced isotopic shifts . Document synthetic yields and purification steps rigorously to ensure reproducibility .

Q. What validation parameters are critical for ensuring the reliability of impurity-d4 quantification methods?

- Methodological Answer : Validate according to ICH Q2(R1) guidelines, including:

- Specificity : Resolve impurity-d4 from Bosentan and other degradation products.

- Accuracy : Spike recovery rates (98–102%) in triplicate.

- Precision : ≤2% RSD for intraday/interday variability.

- LOD/LOQ : Confirm detection limits (e.g., LOD ≤ 0.05% w/w) .

Advanced Research Questions

Q. How should researchers design stability studies to assess impurity-d4 formation under stress conditions?

- Methodological Answer : Conduct forced degradation studies under thermal (40–80°C), photolytic (ICH Q1B), and hydrolytic (acid/base/neutral) conditions. Monitor impurity-d4 formation kinetics using time-point sampling (e.g., 0, 7, 14 days). Use Arrhenius plots to predict shelf-life and degradation pathways. Compare degradation profiles with non-deuterated Bosentan to isolate deuterium-specific effects .

Q. What strategies resolve contradictions in impurity-d4 pharmacokinetic data across studies?

- Methodological Answer : Perform meta-analyses to identify confounding variables (e.g., sample matrices, detection limits). Reanalyze raw data using standardized protocols (e.g., harmonized LC-MS parameters). If discrepancies persist, conduct cross-lab validation with blinded samples to isolate methodological biases . Publish negative findings to address publication bias .

Q. How can isotopic dilution mass spectrometry (IDMS) improve trace-level quantification of impurity-d4 in biological matrices?

- Methodological Answer : Spike biological samples (plasma, urine) with impurity-d4 as an internal standard to correct for matrix effects (e.g., ion suppression). Optimize sample preparation (e.g., protein precipitation with acetonitrile) to minimize interference. Validate method sensitivity using incurred sample reanalysis (ISR) with ≤20% variability .

Q. What experimental designs mitigate confounding factors in impurity-d4 toxicity studies?

- Methodological Answer : Use cell-based assays (e.g., hepatocyte viability) with controlled deuterium exposure levels. Include dual control groups: (1) non-deuterated Bosentan and (2) solvent-only controls. Apply factorial design to isolate deuterium-specific toxicity from parent compound effects. Statistical analysis should use ANOVA with post-hoc Tukey tests (p < 0.05) .

Methodological Considerations from Evidence

- Reproducibility : Document experimental protocols in supplementary materials, including raw data and instrument settings .

- Data Integrity : Avoid data cherry-picking; report all replicates and outliers with justification .

- Interdisciplinary Context : Compare findings with deuterated analogs in related pharmacological studies to highlight novel insights .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.